5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034558-96-6
VCID: VC7583484
InChI: InChI=1S/C15H13ClN4OS/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21)
SMILES: C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(S3)Cl
Molecular Formula: C15H13ClN4OS
Molecular Weight: 332.81

5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

CAS No.: 2034558-96-6

Cat. No.: VC7583484

Molecular Formula: C15H13ClN4OS

Molecular Weight: 332.81

* For research use only. Not for human or veterinary use.

5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide - 2034558-96-6

CAS No. 2034558-96-6
Molecular Formula C15H13ClN4OS
Molecular Weight 332.81
IUPAC Name 5-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H13ClN4OS/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21)
Standard InChI Key PSNPWEOJSMINSY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(S3)Cl

The compound 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic molecule that combines a thiophene ring with a triazole moiety, both of which are known for their diverse biological activities. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and the known effects of its constituent parts.

Structural Overview

This compound features a thiophene ring, which is a five-membered heterocyclic ring containing sulfur, and a triazole ring, a five-membered ring with three nitrogen atoms. The presence of a chloro group on the thiophene ring and a phenyl group attached to the triazole ring suggests potential for diverse biological interactions.

Synthesis Approach

The synthesis of such compounds typically involves multi-step reactions. For similar compounds, synthesis might start with the preparation of key intermediates, such as thiophene derivatives, followed by coupling reactions to introduce the triazole moiety. The specific synthesis route for 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide would likely involve careful optimization of reaction conditions to ensure high yield and purity.

Interaction Studies

Understanding the pharmacodynamics of this compound would require detailed interaction studies, including binding assays and cellular activity tests. These studies would help elucidate its potential as a therapeutic agent.

Comparison with Similar Compounds

Compound NameStructural FeaturesSimilarity
N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamideChloro-substituted phenyl group and triazole moietyHigh
4-chloro-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamideTriazole moiety and chloro/trifluoromethyl groupsModerate
Thiophene-2-carboxamide derivativesThiophene ring with various substituentsModerate

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